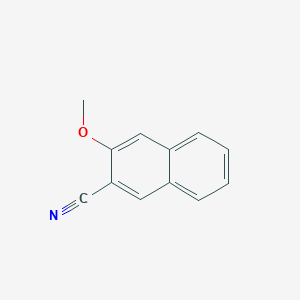

2-Cyano-3-methoxynaphthalene

Description

Significance of Substituted Naphthalenes in Organic Chemistry

Substituted naphthalenes are a class of organic compounds that have garnered significant attention due to their wide-ranging applications. They serve as crucial intermediates in the synthesis of dyes, resins, and pharmaceuticals. britannica.comnumberanalytics.com The development of efficient methods for synthesizing multi-substituted naphthalenes is an area of active research, as the substitution pattern on the naphthalene (B1677914) core dictates the compound's properties and potential applications. researchgate.netnih.gov Traditional methods often face challenges in achieving specific substitution patterns, leading to the exploration of novel synthetic strategies. researchgate.net

The reactivity of naphthalene is higher than that of benzene (B151609) in electrophilic substitution reactions. wikipedia.org For instance, chlorination and bromination of naphthalene can proceed without a catalyst. wikipedia.org This enhanced reactivity, combined with the various positions available for substitution, makes naphthalene a versatile scaffold for constructing complex molecules. numberanalytics.com

Overview of Nitrile and Methoxy (B1213986) Functional Groups in Aromatic Systems

The electronic properties of functional groups attached to an aromatic ring significantly influence the molecule's reactivity and biological activity.

The nitrile group (-C≡N) is a strong electron-withdrawing group. ashp.orgnih.gov When attached to an aromatic ring, it deactivates the ring towards electrophilic substitution and directs incoming substituents to the meta position. libretexts.org The nitrile group's linear geometry and ability to act as a hydrogen bond acceptor make it a valuable functional group in medicinal chemistry, where it can interact with biological targets like enzymes and receptors. nih.govnih.gov

Conversely, the methoxy group (-OCH₃) is an electron-donating group. ashp.org The oxygen atom's lone pairs can be donated into the aromatic ring through resonance, activating it towards electrophilic substitution and directing incoming groups to the ortho and para positions. libretexts.org This activating effect is crucial in many synthetic transformations.

Positioning of 2-Cyano-3-methoxynaphthalene within Naphthalene Chemistry Research

This compound is a substituted naphthalene that incorporates both an electron-withdrawing nitrile group and an electron-donating methoxy group. This unique combination of functional groups on the naphthalene scaffold makes it a valuable building block in organic synthesis. The interplay of these opposing electronic effects can be exploited to achieve regioselective reactions and synthesize complex target molecules. It is used in the synthesis of various organic compounds, including those with potential applications in medicinal chemistry and materials science. evitachem.comnii.ac.jp

Historical Context of Related Naphthalene Syntheses and Transformations

The history of naphthalene chemistry dates back to the early 19th century. In 1819, John Kidd first extracted naphthalene from coal tar. encyclopedia.com A few years later, in 1826, Michael Faraday determined its chemical formula. wikipedia.org The structure of two fused benzene rings was proposed by Emil Erlenmeyer in 1866 and later confirmed by Carl Gräbe. wikipedia.org

Initially, naphthalene was primarily obtained from coal tar. britannica.comijrpr.com However, with technological advancements, catalytic processes using petroleum-derived feedstocks have become more prevalent. ijrpr.com Over the years, numerous synthetic methods have been developed to introduce various substituents onto the naphthalene ring, leading to a vast library of derivatives with diverse properties and applications. thieme-connect.com These methods range from classical electrophilic substitution reactions to more modern transition-metal-catalyzed cross-coupling reactions. nih.govthieme-connect.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTOPFYRWFXMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538608 | |

| Record name | 3-Methoxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92616-44-9 | |

| Record name | 3-Methoxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Cyano 3 Methoxynaphthalene and Analogues

Direct Synthesis Approaches

Direct synthesis strategies are a cornerstone for the preparation of 2-cyano-3-methoxynaphthalene, offering efficient pathways from readily available precursors. These methods can be broadly categorized into the cyanation of halogenated methoxynaphthalenes and the introduction of a methoxy (B1213986) group onto a cyanonaphthalene structure.

Cyanation of Halogenated Methoxynaphthalenes

A prevalent and effective method for synthesizing this compound involves the nucleophilic substitution of a halogen atom on a methoxynaphthalene ring with a cyanide source. This transformation is often facilitated by a catalyst, typically a transition metal complex.

Transition-metal-catalyzed cyanation reactions are widely employed for the synthesis of aryl nitriles. researchgate.net The classic Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN), is a traditional method for converting aryl halides to aryl nitriles, though it often requires high temperatures. nih.gov Modern advancements have led to the development of more efficient catalytic systems.

Palladium-catalyzed cyanations have become a useful alternative, although challenges such as catalyst inhibition by excess cyanide ions exist. nih.gov To mitigate this, nonpolar solvents are often used to maintain low concentrations of cyanide salts like potassium cyanide (KCN) and zinc cyanide (Zn(CN)₂). nih.gov Nickel-catalyzed systems have also been developed for the cyanation of aryl halides. mdpi.com

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a less toxic and user-friendly cyanating agent for both palladium- and copper-catalyzed cyanations of aryl bromides. tezu.ernet.inmagtech.com.cn This reagent is advantageous as it is non-toxic and can be handled without extensive safety precautions. magtech.com.cn

Table 1: Examples of Transition-Metal-Catalyzed Cyanation of Halogenated Naphthalenes

| Starting Material | Catalyst/Reagent | Product | Yield | Reference |

| 1-Bromo-2-methoxynaphthalene (B48351) | Pd(PBu₃)₂Cl₂ / Benzyl (B1604629) cyanide | 1-Cyano-2-methoxynaphthalene | Good | researchgate.net |

| Aryl Bromides | Cu-catalyst / K₄[Fe(CN)₆] | Aryl Nitriles | - | tezu.ernet.in |

| Aryl Halides | Ni-catalyst / K₄[Fe(CN)₆] | Aryl Nitriles | - | researchgate.net |

| Aryl Iodides | Cu(OAc)₂ / Malononitrile | Aryl Nitriles | Up to 86% | researchgate.net |

This table provides representative examples and is not exhaustive.

Concerns over the toxicity of traditional metal cyanides have driven the exploration of safer, non-metallic cyanide sources. rsc.orgresearchgate.net These alternatives often participate in novel reaction pathways to generate the desired nitrile products.

One approach involves the use of a combination of ammonium (B1175870) iodide and dimethylformamide (DMF) as a "CN" source under copper-mediated conditions for the cyanation of indoles and 2-phenylpyridines. researchgate.net This method proceeds through an initial iodination followed by cyanation. researchgate.net Similarly, the combination of ammonium bicarbonate and dimethyl sulfoxide (B87167) (DMSO) can serve as a cyanide source in palladium-catalyzed C-H cyanation. researchgate.net

Other non-metallic reagents include acetone (B3395972) cyanohydrin, which is considered a safer surrogate for hydrogen cyanide, and benzyl cyanide. tezu.ernet.in Benzoyl cyanide has also been employed as a less harmful cyano source in copper-catalyzed C-H cyanation of naphthalene (B1677914) derivatives. researchgate.net Furthermore, AIBN (azobisisobutyronitrile) and isocyanides have been investigated as alternative cyanating agents. mdpi.com

Electrochemical synthesis offers a green and efficient alternative for cyanation reactions, often avoiding the need for harsh reagents and transition metal catalysts. organic-chemistry.org Anodic cyanation of naphthalene derivatives has been studied, demonstrating a potential route for synthesis. acs.org

Recent developments include the electrochemical C-H cyanation of indoles and other arenes using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. organic-chemistry.org These reactions can be performed in an undivided cell at room temperature, representing a more sustainable approach. organic-chemistry.org Paired electrolysis has also been utilized for the cyanation of diaryl diselenides with potassium thiocyanate (B1210189) (KSCN) as a green cyanating agent. mdpi.com

The control of regioselectivity is a critical aspect of synthesizing specifically substituted naphthalenes like this compound. The directing effects of existing substituents on the naphthalene ring play a crucial role in determining the position of the incoming cyano group.

For instance, in picolinamide-directed C-H cyanation of naphthalenes, the picolinamide (B142947) group serves as a directing group, leading to the formation of 8-cyano-1-(picolinamido)naphthalene derivatives. researchgate.net The methoxy group is known to have a meta-directing effect in certain reactions, which can be exploited for regioselective synthesis. arkat-usa.org Photochemical reactions have also been shown to achieve regioselective alkylation of 2-cyano-6-methoxynaphthalene, highlighting the potential for high positional control. nii.ac.jp

Introduction of Methoxy Group in Cyano-Naphthalene Scaffolds

An alternative synthetic strategy involves the introduction of a methoxy group onto a pre-functionalized cyanonaphthalene ring. This approach is particularly useful when the desired cyanonaphthalene precursor is more readily accessible.

The synthesis of 2-methoxynaphthalene (B124790) can be achieved through the methylation of 2-naphthol (B1666908) using reagents like dimethyl sulfate (B86663) in an alkaline medium. chemicalbook.com This methoxy-substituted naphthalene can then potentially undergo subsequent functionalization, such as halogenation, to prepare it for a cyanation reaction as described in the previous sections. For example, 1-bromo-2-methoxynaphthalene can be produced from 2-methoxynaphthalene. mdpi.com

Synthesis via Photoaddition Reactions

Photochemical cycloadditions represent a powerful tool for the construction of complex polycyclic systems that can serve as precursors to target naphthalene derivatives. This approach leverages the excited-state reactivity of naphthalenes with various olefins.

The irradiation of 2-methoxynaphthalene in the presence of acrylonitrile (B1666552) has been shown to yield specific cyclobutane (B1203170) adducts. cdnsciencepub.comcdnsciencepub.com This [2π+2π] photocycloaddition reaction occurs smoothly when the mixture is irradiated in a solvent such as ethanol (B145695) using a Pyrex filter. cdnsciencepub.com The primary products of this reaction are the exo- and endo-7-cyano-6-methoxy-2,3-benzobicyclo[4.2.0]octa-2,4-diene. cdnsciencepub.com

The formation of these adducts proceeds from the singlet excited state of the naphthalene derivative. cdnsciencepub.com Research indicates that the endo isomer is the major product, formed in a 70:30 ratio with the exo isomer. cdnsciencepub.com The structures of these adducts have been confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, with the mass spectra typically showing a weak parent ion and a strong base peak corresponding to the 2-methoxynaphthalene cation, resulting from the cleavage of the cyclobutane ring. cdnsciencepub.com

Table 1: Products of Photoaddition of 2-Methoxynaphthalene with Acrylonitrile

| Reactants | Product(s) | Isomer Ratio (exo:endo) | Reference |

|---|---|---|---|

| 2-Methoxynaphthalene + Acrylonitrile | exo- and endo-7-cyano-6-methoxy-2,3-benzobicyclo[4.2.0]octa-2,4-diene | 30:70 | cdnsciencepub.com |

The cyclobutane adducts obtained from the photoaddition of naphthols and their derivatives with acrylonitrile can be chemically transformed into ortho-cyanoethylated naphthols. acs.orgacs.org This conversion is typically achieved through a base-mediated retro-aldol type reaction. acs.org For instance, treatment of the trimethylsilyl ether of 7-cyano-2,3-benzobicyclo[4.2.0]octa-2,4-dien-6-ol with a base yields 1-(2-cyanoethyl)-2-naphthol. acs.orgacs.org

In the case of the adducts derived from 2-methoxynaphthalene, treatment with a strong base like potassium tert-butoxide at elevated temperatures (80°C) results in the elimination of the methoxy group. cdnsciencepub.com This process leads to the formation of 2,3-naphtho-cyclobutene carboxamide, providing a synthetic route to the naphthocyclobutene ring system with functional groups that can be further manipulated. cdnsciencepub.comcdnsciencepub.com This photoaddition-elimination sequence is considered a potentially useful method for the ortho-cyanoethylation of phenols. acs.orgresearchgate.net

The efficiency and regioselectivity of the photoaddition reactions involving naphthalene derivatives are significantly influenced by the electronic properties of the substituents on both the naphthalene ring and the alkene. cdnsciencepub.com The reaction between 2-methoxynaphthalene (an electron-rich donor) and acrylonitrile (an electron-poor acceptor) is a classic example of a donor-acceptor system. cdnsciencepub.com

The interaction between the excited donor and the acceptor is believed to proceed through a charge-transfer exciplex. cdnsciencepub.comresearchgate.net In polar solvents, this can lead to the formation of polar intermediates. cdnsciencepub.com The regioselectivity of the cycloaddition, which dictates the orientation of the reactants, can be predicted by considering the stability of these polar intermediates. The rule suggests that the addition occurs in a way that places the electron-donating group (e.g., methoxy) on the carbon atom that can best stabilize a positive charge in the intermediate, and the electron-withdrawing group (e.g., cyano) on the carbon that can stabilize a negative charge. cdnsciencepub.com This principle explains the observed regiochemistry in the formation of the cyclobutane adducts from 2-methoxynaphthalene and acrylonitrile. cdnsciencepub.com The study of such donor-acceptor pairs is crucial for understanding and predicting the outcomes of these photochemical reactions. ipme.ruresearchgate.net

Precursor-Based Synthetic Routes

An alternative to photochemical methods involves the chemical modification of readily available naphthalene precursors. This strategy often relies on regioselective reactions to introduce desired functional groups at specific positions on the naphthalene core.

2-Methoxynaphthalene is a common starting material for the synthesis of various substituted naphthalenes. Its derivatization through electrophilic substitution reactions, such as acylation, is a key strategy for introducing new functional groups.

The Friedel-Crafts acylation of 2-methoxynaphthalene is a fundamental reaction for producing acetylated methoxynaphthalenes, which are valuable intermediates in the synthesis of pharmaceuticals like Naproxen. orientjchem.orgresearchgate.net The reaction is typically carried out using an acylating agent, such as acetic anhydride (B1165640), in the presence of a catalyst. orientjchem.org The regioselectivity of this reaction is a critical aspect, as multiple isomers can be formed. The primary products are typically 1-acetyl-2-methoxynaphthalene (B1617039) and 2-acetyl-6-methoxynaphthalene (B28280). orientjchem.org

Various solid acid catalysts, including zeolites and supported heteropoly acids, have been investigated to control the regioselectivity of this acylation. orientjchem.orgresearchgate.netgrafiati.com For example, the use of Zr⁴⁺-zeolite beta as a catalyst in the acetylation of 2-methoxynaphthalene with acetic anhydride has been studied. orientjchem.org The choice of solvent and reaction conditions can significantly influence the product distribution. In dichloromethane, Zr⁴⁺-zeolite beta was found to increase the conversion and selectivity, yielding a ratio of 1-acetyl-2-methoxynaphthalene to 2-acetyl-6-methoxynaphthalene of 1.6:1. orientjchem.org Other studies using 12-phosphotungstic acid supported on silica (B1680970) gel have reported high selectivity (>98%) towards 1-(6-methoxynaphthalen-2-yl)ethanone (another name for 2-acetyl-6-methoxynaphthalene) at significant conversion rates. researchgate.net

Table 2: Regioselective Acylation of 2-Methoxynaphthalene

| Catalyst | Acylating Agent | Major Products | Key Findings | Reference |

|---|---|---|---|---|

| Zr⁴⁺-zeolite beta | Acetic anhydride | 1-Acetyl-2-methoxynaphthalene, 2-Acetyl-6-methoxynaphthalene | Ratio of 1,2-isomer to 2,6-isomer was 1.6:1 in dichloromethane. | orientjchem.org |

| 12-Phosphotungstic acid / Silica gel | Acetic anhydride | 1-(6-Methoxynaphthalen-2-yl)ethanone | >98% selectivity to the 2,6-isomer at 67-68% conversion. | researchgate.net |

| Phosphotungstic acid / [BPy]BF₄ (ionic liquid) | Acetic anhydride | 1-Acyl-2-methoxynaphthalene | 96.4% selectivity to the 1,2-isomer at 70.4% conversion. | grafiati.com |

Derivatization of 2-Methoxynaphthalene Precursors

Radical Perfluoroalkylation Approaches

The introduction of perfluoroalkyl (Rf) groups into naphthalene systems is a significant strategy for modifying their electronic and physical properties. Radical perfluoroalkylation offers a direct route to these valuable compounds. While direct perfluoroalkylation of this compound is not extensively documented, studies on naphthalene and its derivatives provide substantial insight into the applicable methodologies.

Copper-mediated radical perfluoroalkylation has proven effective for various polycyclic aromatics. rylene-wang.com For instance, the reaction of naphthalene with perfluoroalkyl iodides in the presence of copper results in the regioselective introduction of the perfluoroalkyl chain at the 1-position. rylene-wang.com This method has been successfully applied to naphthalene bis(dicarboximide)s, yielding mono-perfluoroalkylated products in good yields (60-70%). rylene-wang.com The orientation of the substitution is generally thought to be governed by the stabilization of the intermediate radical adduct rather than the electron density of the ring position. cdnsciencepub.com

High-temperature, gas-phase synthesis represents another approach, avoiding the need for solvents or catalysts. The reaction of naphthalene with an excess of perfluoroalkyl iodide (such as CF₃I, C₂F₅I) can produce poly-perfluoroalkylated naphthalenes. researchgate.net This method tends to yield thermodynamically stable isomers, such as 1,3,5,7-tetra(perfluoroalkyl)naphthalenes. researchgate.net

More recently, strategies involving the generation of radicals under milder, visible-light-induced conditions have been developed. The formation of an electron donor-acceptor (EDA) complex is a key principle. In one such system, 2-methoxynaphthalene acts as an electron donor in a complex with an acylated ethyl isonicotinate (B8489971) N-oxide. researchgate.netnih.gov Photoexcitation of this EDA complex initiates a process that generates a trifluoromethyl radical, which can then functionalize a target molecule. researchgate.netnih.gov This catalytic approach highlights the potential for functionalizing methoxy-substituted naphthalenes, a class to which the parent compound belongs.

Table 1: Examples of Radical Perfluoroalkylation on Naphthalene Analogues

| Naphthalene Derivative | Reagent(s) | Method | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Naphthalene | Iodononafluorobutane, Copper | Copper-mediated | 1-(Nonafluorobutyl)naphthalene | High | rylene-wang.com |

| Naphthalene bis(dicarboximide) | 1-Iodoperfluorohexane, Copper | Copper-mediated | Mono-perfluorohexylated NBI | 60-70% | rylene-wang.com |

| Naphthalene | CF₃I, C₂F₅I, etc. | High-temp., gas-phase | 1,3,5,7-NAPH(Rf)₄ | >95% pure | researchgate.net |

| Pyrrole (as heteroarene example) | TFAA, Ethyl isonicotinate N-oxide, 2-Methoxynaphthalene (donor) | EDA Complex (catalytic) | Trifluoromethylated pyrrole | - | researchgate.netnih.gov |

Transformation of Naphthalene Derivatives with Pre-existing Cyano/Methoxy Groups

The synthesis of this compound can also be achieved by modifying naphthalene precursors that already contain one of the desired functional groups. Nucleophilic substitution reactions on di-substituted naphthalenes are a primary example of this strategy. The synthesis of 1,3-dimethoxynaphthalene (B1595293) and 1,3-dicyanonaphthalene (B177745) from 1,3-dibromonaphthalene (B1599896) demonstrates the feasibility of introducing these groups onto the naphthalene core. researchgate.net By carefully controlling reaction conditions, such as reaction time, it is possible to isolate monosubstituted intermediates like 1-bromo-3-methoxynaphthalene, which can serve as versatile building blocks for further functionalization. researchgate.net

Photochemical reactions provide another avenue for transforming naphthalenes bearing cyano or methoxy groups. The irradiation of 2-methoxynaphthalene in the presence of acrylonitrile leads to a [2+2] cycloaddition, forming exo- and endo-7-cyano-6-methoxy-2,3-benzobicyclo[4.2.0]octa-2,4-diene. cdnsciencepub.comcdnsciencepub.com Similarly, irradiating 2-cyanonaphthalene with methyl vinyl ether yields a major product, 7-methoxy-6-cyano-2,3-benzobicyclo[4.2.0]octa-2,4-diene, alongside other more complex adducts. cdnsciencepub.comcdnsciencepub.com While these products are not the target aromatic compound itself, they represent functionalized precursors that could potentially be aromatized to yield the desired naphthalene system.

Another relevant transformation involves the photoreaction of 2-cyano-6-methoxynaphthalene, an isomer of the target compound, with 1,2-diarylcyclopropanes. This reaction proceeds via a singlet exciplex to yield 2-cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes, demonstrating a method for C-C bond formation at the C1 position of a cyano-methoxy naphthalene derivative. nii.ac.jp

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability. Flow chemistry and microwave-assisted synthesis are two such techniques that have found significant application in the preparation of functionalized naphthalenes.

Flow Chemistry Applications in Naphthalene Synthesis

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scale-up. researchgate.net

The synthesis of functionalized naphthalene derivatives has benefited from this technology. For example, a two-stage continuous-flow process has been developed for the synthesis of spirooxazine photochromic dyes. publish.csiro.au This process begins with the copper-catalyzed addition of substituted anilines to naphthalene-1,2-dione, followed by a subsequent reaction in the flow system to yield the final spirooxazine products. publish.csiro.au Similarly, the synthesis of spiro-naphthalene-1,2'- rylene-wang.comresearchgate.netscispace.comoxadiazol-4-ones via a cycloaddition reaction of hydrazonyl chlorides with 2,3-dichloro-1,4-naphthoquinone has been successfully demonstrated in a flow reactor, often resulting in cleaner product profiles compared to batch processing. beilstein-archives.org These examples underscore the potential of flow chemistry to construct complex, multi-ring systems based on a naphthalene core, a strategy that could be adapted for the synthesis of highly substituted naphthalenes like this compound.

Microwave-Assisted Synthesis of Functionalized Naphthalenes

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. researchgate.netrsc.org This often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. scispace.comsemanticscholar.org

The synthesis of functionalized naphthalenes has been significantly advanced by this technique. The Bucherer reaction, for instance, to prepare aminonaphthalene derivatives from hydroxynaphthalenes, can be performed efficiently under microwave irradiation, with optimal conditions established at 30 minutes of irradiation time. researchgate.net A comparative study on the synthesis of 1-(Naphthalene-1-Yl)-3-(tolyl)thiourea isomers found that microwave irradiation reduced reaction times from 6 hours (conventional reflux) to just 5 minutes, with a concurrent increase in yields from 31-82% to 82-89%. scispace.com

Microwave heating has also been effectively used for the stepwise synthesis of unsymmetrical naphthalenediimides, allowing for the condensation of different α-amino acids in high yields without racemization. acs.org Furthermore, the synthesis of various Schiff bases derived from 2,2'-(naphthalene-2,7-diylbis(oxy))diacetohydrazide demonstrates significantly shorter reaction times under microwave conditions (e.g., one minute) compared to refluxing (180 minutes), with slightly improved yields. semanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Naphthalene Derivatives

| Reaction Type | Naphthalene Starting Material | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Thiourea Synthesis | Naphthyl isothiocyanate | Conventional (Reflux) | 6 hours | 31-82% | scispace.com |

| Naphthyl isothiocyanate | Microwave | 5 minutes | 82-89% | scispace.com | |

| Schiff Base Synthesis | 2,2'-(naphthalene-2,7-diylbis(oxy))diacetohydrazide | Conventional (Reflux) | 180 minutes | - | semanticscholar.org |

| 2,2'-(naphthalene-2,7-diylbis(oxy))diacetohydrazide | Microwave | 1 minute | Slightly Improved | semanticscholar.org | |

| Bucherer Reaction | β-Naphthol | Microwave | 30 minutes | ~85% | researchgate.net |

| NDI Functionalization | Naphthalenedianhydride + α-amino acids | Microwave | - | High | acs.org |

Reaction Mechanisms and Kinetics of 2 Cyano 3 Methoxynaphthalene

Thermal and Catalytic Reaction Mechanisms

Nucleophilic Addition Reactions

The chemical structure of 2-cyano-3-methoxynaphthalene features two primary sites for nucleophilic attack: the carbon atom of the cyano group and the aromatic ring itself. The cyano group is inherently electrophilic and can undergo nucleophilic addition. For example, the anion of 2-naphthylacetonitrile, acting as a carbon nucleophile, reacts with 1-iodo-2-methoxynaphthalene (B1296216) under photo-induced conditions in a radical nucleophilic substitution mechanism to yield α,α-diaryl nitriles. conicet.gov.ar In this specific reaction, substitution occurs selectively at the Cα position of the nucleophile. conicet.gov.ar

Furthermore, the naphthalene (B1677914) ring, influenced by its substituents, can be susceptible to nucleophilic attack. While the electron-rich nature of the naphthalene system generally favors electrophilic substitution, the presence of the strongly electron-withdrawing cyano group can activate the ring towards nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to it. Conversely, the methoxy (B1213986) group is an activating group for electrophilic substitution and a deactivator for nucleophilic substitution. The interplay between these two groups dictates the ultimate reactivity. In related systems, such as the photoamination of alkenylnaphthalenes with ammonia, nucleophilic addition of NH₃ to the double bond is a key step. oup.com

Cycloaddition Reactions (e.g., [4+2] Cycloadditions, Benzocyclobutene Method)

The naphthalene ring system is an active participant in cycloaddition reactions, particularly photochemical cycloadditions. The irradiation of naphthalene derivatives in the presence of alkenes can lead to [4+2] and [2+2] cycloadducts. A study on the photo-addition of 2-methoxynaphthalene (B124790) with acrylonitrile (B1666552) yielded epimeric 7-cyano-6-methoxy-2,3-benzobicyclo[4.2.0]octa-2,4-dienes, which are [2+2] cycloadducts. cdnsciencepub.comcdnsciencepub.com Similarly, the irradiation of 2-cyanonaphthalene with methyl vinyl ether also produced a cyclobutane-type adduct as a major product, alongside more complex rearranged structures. cdnsciencepub.comcdnsciencepub.com These reactions highlight the ability of the substituted 1,2-bond of the naphthalene core to act as a dienophile in photochemical settings.

Another powerful method for constructing substituted naphthalenes involves the [4+2] cycloaddition of an in situ generated benzyne (B1209423) with a substituted pyrone, followed by the extrusion of carbon dioxide. google.comgoogle.com While this is used to build the ring system itself, it demonstrates the utility of cycloaddition pathways.

A tandem addition-rearrangement pathway has been observed in the reaction of 2-chloro-1-methoxynaphthalene (B1626322). arkat-usa.orgsemanticscholar.org Here, elimination of HCl generates a 1,2-dehydronaphthalene (aryne) intermediate. This highly reactive aryne undergoes a [2+2] cycloaddition with a lithiated cyanobenzyl species to form a benzocyclobutenium adduct, which then rearranges to the final product. arkat-usa.orgsemanticscholar.org This demonstrates that the naphthalene core can participate in cycloadditions via highly reactive intermediates like arynes.

Table 2: Products from Photochemical Cycloaddition of Naphthalene Derivatives

| Naphthalene Reactant | Alkene Reactant | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| 2-Methoxynaphthalene | Acrylonitrile | exo- and endo-7-cyano-6-methoxy-2,3-benzobicyclo[4.2.0]octa-2,4-diene | 30:70 ratio | cdnsciencepub.com |

| 2-Cyanonaphthalene | Methyl vinyl ether | 7-methoxy-6-cyano-2,3-benzobicyclo[4.2.0]octa-2,4-diene | 35% | cdnsciencepub.com |

Influence of Substituents on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the competing electronic effects of its two substituents. The methoxy (-OCH₃) group at the 3-position is a strong electron-donating group (EDG) through resonance and deactivating through induction. The cyano (-CN) group at the 2-position is a strong electron-withdrawing group (EWG) through both resonance and induction.

In photoreactions, this donor-acceptor substitution pattern is crucial. For the photoalkylation of 2-cyano-6-methoxynaphthalene, the presence of additional methoxy groups on the reaction partner accelerates the reaction, while a cyano group retards it, indicating that the formation of an exciplex with appropriate donor-acceptor character is required. nii.ac.jp In photo-additions, the substituents dictate the regiochemistry of the cycloaddition. For example, the reaction between 2-methoxynaphthalene and acrylonitrile is regiospecific, a result that can be rationalized by considering the orbital coefficients of the frontier molecular orbitals of the excited naphthalene and the ground-state alkene. cdnsciencepub.comcdnsciencepub.com

In thermal reactions, these effects are also pronounced. For electrophilic aromatic substitution, the powerful activating and ortho, para-directing effect of the methoxy group would likely dominate, directing incoming electrophiles to the C-4 position. For nucleophilic reactions, the EWG nature of the cyano group would be more influential. In aryne formation from halo-methoxynaphthalenes, the methoxy group exhibits a meta-directing effect, controlling which aryne intermediate is formed. arkat-usa.orgsemanticscholar.org

Ionic Intermediates in Reaction Pathways

Several reaction pathways involving naphthalene derivatives proceed through distinct ionic intermediates. While radical intermediates are common in photochemical reactions involving PET and EDA complexes, ionic species also play a significant role in certain thermal and catalytic transformations.

A notable example is the formation of a benzocyclobutenium adduct from the reaction of a naphthalene-derived aryne. In the reaction between the aryne of 2-chloro-1-methoxynaphthalene and a lithiated nucleophile (α-lithio-α-cyano-o-tolunitrile), the proposed mechanism involves a [2+2] cycloaddition leading to a zwitterionic or carbanionic benzocyclobutenium intermediate. arkat-usa.orgsemanticscholar.org This charged intermediate is unstable and undergoes ring-opening to yield a rearranged final product. arkat-usa.orgsemanticscholar.org

In reactions involving the condensation of indoles with aldehydes, an alkylideneindolenine intermediate is formed. nih.gov This cationic species is generated by the acid-catalyzed dehydration of a 3-indolylalcohol intermediate. Although this example involves indole (B1671886), related condensations with the activated positions of other aromatic systems like methoxynaphthalenes could conceivably proceed through similar cationic intermediates.

Furthermore, reactions involving nitro-analogs under strongly acidic conditions are known to proceed via N,N-bis(hydroxy)iminium cations or nitrosocarbenium cations . mdpi.com These examples from related chemistries underscore the potential for ionic intermediates to be formed from the cyano group of this compound under specific protic or Lewis acidic conditions, for instance, during hydrolysis or related transformations.

Kinetic Studies and Mechanistic Elucidation

Rate Constant Determination for Elementary Steps

Fluorescence quenching studies, for instance, provide bimolecular quenching rate constants (kq), which measure the efficiency of a quencher in deactivating an excited state. For 1-methoxynaphthalene (B125815) and 2-cyanonaphthalene, these rates have been measured with various quenchers. Similarly, the rates of excited-state proton transfer (ESPT), a fundamental elementary reaction, have been determined for cyanonaphthol derivatives. acs.orgresearchgate.net These studies reveal how substituents and the solvent environment influence the kinetics of proton dissociation and recombination.

Singlet excited-state rate constants for processes like fluorescence (kf) and bond cleavage have also been measured for substituted naphthylmethyl compounds. cdnsciencepub.com These constants help to quantify the competition between different decay pathways of an excited molecule.

Table 1: Bimolecular Quenching Rate Constants (kq) for Naphthalene Derivatives in Methanol-Ethanol Solutions researchgate.net

| Fluorophore | Quencher | kq (109 M-1s-1) at 293 K |

|---|---|---|

| 1-Cyanonaphthalene | Iodide | 6.8 |

| 1-Cyanonaphthalene | Bromide | 0.045 |

| 2-Cyanonaphthalene | Iodide | 7.9 |

| 2-Cyanonaphthalene | Bromide | 0.086 |

| 1-Methoxynaphthalene | Iodide | 7.7 |

| 1-Methoxynaphthalene | Bromide | 0.015 |

| 2-Methoxynaphthalene | Iodide | 8.2 |

Table 2: Excited-State Proton Transfer (ESPT) Rate Constants for 5-Cyano-2-naphthol (5CN2) in Protic Ionic Liquids (PILs) acs.org

| PIL Cation/Anion | Species | Rise Time Constant (τ2) | Description |

|---|---|---|---|

| [N222H][C5H11COO] | RO–* | 1.1 ns | Formation of the excited naphtholate anion |

| [N444H][C5H11COO] | RO–* | 1.66 ns | Formation of the excited naphtholate anion |

Reaction Coordinate Analysis

Reaction coordinate analysis involves mapping the energy of a system as it transforms from reactants to products. This provides a visual representation of the energy barriers (activation energies) and the stability of intermediates along the reaction pathway. Density Functional Theory (DFT) is a powerful computational tool used for this purpose.

For example, in the nickel-catalyzed cross-coupling of aryl ethers, a reaction relevant to the methoxy group in this compound, DFT calculations have been used to analyze the reaction coordinate for the oxidative addition step. thieme-connect.com A study on the direct oxidative addition of 2-methoxynaphthalene to a Ni(0) complex calculated a significant energy barrier, indicating this step is likely rate-determining. thieme-connect.com The analysis also explored alternative, lower-energy pathways, such as those assisted by a Lewis acid, which can dramatically alter the reaction coordinate by stabilizing the transition state. thieme-connect.com

Another DFT study on the ipso-silylation of 2-methoxynaphthalene identified two potential mechanisms starting from a key Ni(0)-ate intermediate. thieme-connect.com The calculated energy barriers for these pathways, a redox-neutral nucleophilic aromatic substitution and another involving a silyl (B83357) anion, help in discerning the most probable reaction course. thieme-connect.com

Table 3: Calculated Energy Barriers for Elementary Steps in Reactions of 2-Methoxynaphthalene thieme-connect.com

| Reaction | Ligand/Conditions | Elementary Step | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| Ni-catalyzed Hydrogenolysis | PCy3 | Direct Oxidative Addition to Ni(PCy3)2 | +32.9 |

Transition State Characterization

The transition state is the highest energy point on the reaction coordinate between a reactant and a product or intermediate. unizin.org Its structure and energy determine the rate of the corresponding elementary step. Characterizing the transition state is a key aspect of mechanistic elucidation.

In computational studies, a transition state is identified as a first-order saddle point on the potential energy surface. Experimental evidence for the nature of the transition state can be inferred from kinetic isotope effects, substituent effects (e.g., Hammett plots), and activation parameters (enthalpy and entropy of activation).

For the nickel-catalyzed hydrogenolysis of 2-methoxynaphthalene, the rate-determining step was found to be the C–O bond cleavage via oxidative addition. thieme-connect.com The transition state for this step was characterized computationally as a three-centered structure involving the nickel atom, the ipso-carbon, and the oxygen atom of the methoxy group. thieme-connect.com In a separate study on the reaction of nickel(0) with para-substituted benzonitriles, Hammett plots indicated a buildup of negative charge at the ipso-carbon in the transition state for oxidative addition into the Ph-CN bond. acs.org This suggests a transition state where the electron-rich metal center is donating electron density into the aromatic ring. The photoreactions of 2-cyano-6-methoxynaphthalene are explained by the initial formation of singlet exciplexes, which are transient, excited-state complexes that can be considered a form of transition state leading to the final product. nii.ac.jp

Derivatives and Analogues of 2 Cyano 3 Methoxynaphthalene: Synthesis and Research Implications

Synthesis and Reactivity of Positional Isomers

The structural diversity of cyanomethoxy-substituted naphthalenes gives rise to a range of positional isomers, each with unique synthetic routes and reactivity profiles.

2-Cyano-6-methoxynaphthalene Derivatives

The synthesis of 2-cyano-6-methoxynaphthalene can be achieved by refluxing a mixture of 2-bromo-6-methoxynaphthalene (B28277) with copper(I) cyanide in N-methyl-2-pyrrolidone. nii.ac.jp This derivative serves as a key precursor in various photochemical reactions.

One notable reaction is the regioselective photoalkylation of 2-cyano-6-methoxynaphthalene with 1,2-diarylcyclopropanes. nii.ac.jp Irradiation of 2-cyano-6-methoxynaphthalene with methoxy-substituted 1,2-diarylcyclopropanes in benzene (B151609) results in the formation of 2-cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes. nii.ac.jp The high regioselectivity of this alkylation at the 1-position is attributed to the initial formation of a singlet exciplex where the dipoles of the components are oriented in opposite directions. nii.ac.jp The reaction is accelerated by an increased number of methoxy (B1213986) substituents on the diarylcyclopropane. nii.ac.jp

In another study, the irradiation of 2-methoxynaphthalene (B124790) with acrylonitrile (B1666552) in ethanol (B145695) yields exo- and endo-7-cyano-6-methoxy-2,3-benzobicyclo[4.2.0]octa-2,4-diene. cdnsciencepub.comcdnsciencepub.com These adducts can subsequently undergo elimination of the methoxy group upon treatment with tert-butoxide to form 2,3-naphthocyclobutene carboxamide. cdnsciencepub.comcdnsciencepub.com

| Starting Material | Reagent(s) | Product | Research Focus |

| 2-Bromo-6-methoxynaphthalene | Copper(I) cyanide, N-methyl-2-pyrrolidone | 2-Cyano-6-methoxynaphthalene | Synthesis of the title compound. nii.ac.jp |

| 2-Cyano-6-methoxynaphthalene | Methoxy-substituted 1,2-diarylcyclopropanes, Benzene, hv | 2-Cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes | Regioselective photoalkylation. nii.ac.jp |

| 2-Methoxynaphthalene | Acrylonitrile, Ethanol, hv | exo- and endo-7-Cyano-6-methoxy-2,3-benzobicyclo[4.2.0]octa-2,4-diene | Photochemical cycloaddition. cdnsciencepub.comcdnsciencepub.com |

2-Cyano-7-methoxynaphthalene Derivatives

Detailed synthetic routes and reactivity studies specifically for 2-cyano-7-methoxynaphthalene derivatives are not extensively documented in the reviewed literature.

1-Cyano-3-methoxynaphthalene Derivatives

The synthesis of derivatives of 1-cyano-3-methoxynaphthalene can be approached through multi-step sequences. A patent describes a process for preparing 3-cyano-1-naphthoic acid, which involves intermediates that are structurally related. google.comgoogle.com For instance, the synthesis can start from tetrahydronaphthalene, which undergoes bromination and subsequent cyanation or carboxylation. google.comgoogle.com The preparation of 1-bromo-3-cyanonaphthalene is a key step. google.comgoogle.com While the direct synthesis of 1-cyano-3-methoxynaphthalene is not detailed, the patent mentions the compound 1-iodo-3-cyano-2-methoxynaphthalene as an excluded compound, suggesting its existence and potential as a synthetic precursor. google.comgoogle.com The preparation of 1,3-disubstituted naphthalene (B1677914) derivatives, such as 1,3-dimethoxynaphthalene (B1595293) and 1,3-dicyanonaphthalene (B177745), has been achieved through the reaction of 1,3-dibromonaphthalene (B1599896) with the corresponding nucleophiles. researchgate.netdeepdyve.com

Other Methoxy- and Cyano-Substituted Naphthalenes

The broader class of methoxy- and cyano-substituted naphthalenes encompasses a variety of synthetic strategies. The irradiation of 2-cyanonaphthalene with methyl vinyl ether in ethanol produces a complex mixture of adducts, including 7-methoxy-6-cyano-2,3-benzobicyclo[4.2.0]octa-2,4-diene as a major product. cdnsciencepub.comcdnsciencepub.com Other products from this reaction include 7-methoxy-2,3(8-cyanobenzo)bicyclo[3.3.0]octa-2,7-diene and 8-methoxy-10-cyano-1,2-benzocycloocta-1,3,5-triene. cdnsciencepub.comcdnsciencepub.com

The synthesis of 2-cyano-1,2-dihydrocyclobuta[a]naphthalene from 2-methoxynaphthalene via photoaddition to acrylonitrile followed by base treatment has also been reported. jst.go.jp This compound undergoes [4+2] cycloaddition reactions with various olefins. jst.go.jp

Synthesis and Reactivity of Naphthalene Analogues with Related Functional Groups

Expanding the scope to include naphthalene analogues with related functional groups reveals the synthesis of complex organometallic structures.

Phospha-ruthenocenes and -ferrocenes with Methoxynaphthalene Substituents

Research has detailed the synthesis of phospha-ruthenocenes and -ferrocenes bearing methoxynaphthalene substituents. rsc.orgresearchgate.netresearchgate.net The synthesis involves the preparation of potassium 2-(2′-methoxynaphth-1′-yl)-3,4-dimethyl-5-phenylphospholide. rsc.orgresearchgate.net This phospholide is then reacted with appropriate metal precursors to yield η⁵-pentamethylcyclopentadienyl{η⁵-2-(2′-methoxynaphth-1′-yl)-3,4-dimethyl-5-phenylphospholyl}ruthenium(II) and -iron(II). rsc.orgresearchgate.net

A significant aspect of these compounds is the rotational barrier of the naphthyl group, which is approximately 79 kJ mol⁻¹ for the ruthenocene and 72 kJ mol⁻¹ for the ferrocene (B1249389) in CD₂Cl₂. rsc.org This restricted rotation characterizes them as potential "tropos" type ligands. rsc.org The coordination of the ruthenocene derivative to [PtCl₂(PEt₃)] results in the formation of two cis and two trans complexes, where the rotation around the phospholyl–naphthyl bond is slow. rsc.org

The crystal structure of the ruthenocene derivative shows the methoxynaphthyl group oriented almost perpendicularly to the phospholyl plane, with the methoxy group positioned exo to the sandwich structure of the complex. rsc.org

| Compound Class | Synthetic Precursor | Metal Complex | Key Feature |

| Phospha-ruthenocenes | Potassium 2-(2′-methoxynaphth-1′-yl)-3,4-dimethyl-5-phenylphospholide | η⁵-Pentamethylcyclopentadienyl{η⁵-2-(2′-methoxynaphth-1′-yl)-3,4-dimethyl-5-phenylphospholyl}ruthenium(II) | Rotational barrier of the naphthyl group (79 kJ mol⁻¹). rsc.org |

| Phospha-ferrocenes | Potassium 2-(2′-methoxynaphth-1′-yl)-3,4-dimethyl-5-phenylphospholide | η⁵-Pentamethylcyclopentadienyl{η⁵-2-(2′-methoxynaphth-1′-yl)-3,4-dimethyl-5-phenylphospholyl}iron(II) | Rotational barrier of the naphthyl group (72 kJ mol⁻¹). rsc.org |

Indole (B1671886) and Chromene Derivatives with Cyano and Methoxy Functionalities

The synthesis of heterocyclic compounds such as indoles and chromenes, which incorporate cyano and methoxy groups, is an area of significant research interest. These structural motifs are present in numerous biologically active molecules. One effective method for synthesizing indole-tethered chromene derivatives is through a one-pot, three-component reaction. nih.govresearchgate.net This approach often involves the reaction of an N-substituted indole-3-carbaldehyde, a cyclic diketone like 5,5-dimethylcyclohexane-1,3-dione, and malononitrile. nih.govresearchgate.net

The reaction can be efficiently catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol at a temperature of 60–65 °C. nih.govresearchgate.net This method is noted for its operational simplicity, rapid reaction times, and high yields, which can range from 80–85%. nih.gov The versatility of this synthesis is demonstrated by its effectiveness with a variety of N-substituted indole-3-carbaldehydes, including those bearing electron-donating (like methoxy) and electron-withdrawing groups. nih.gov

The resulting chromene-linked indole structures are investigated for various applications. For instance, chromene-linked bis-indole derivatives have been developed as potential inhibitors for human carbonic anhydrase (hCA) isoforms. nih.gov In this context, a cyano-substituted bis-indole derivative (6s) demonstrated strong inhibition of the tumor-associated hCA IX isoform. nih.gov

Table 1: Synthesis of Indole-Tethered Chromene Derivatives This table summarizes a representative one-pot synthesis for indole-tethered chromene derivatives as described in the literature. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature | Yield |

| N-substituted indole-3-carbaldehyde | 5,5-dimethylcyclohexane-1,3-dione | Malononitrile | DBU | Ethanol | 60–65 °C | 80–85% |

Exploration of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between a molecule's structure and its reactivity or biological activity is a cornerstone of medicinal chemistry and materials science. For derivatives containing cyano and methoxy functionalities, systematic structure-activity relationship (SAR) studies are performed to optimize their properties. nih.gov

In the context of cyano-substituted indole derivatives designed as ligands for α-synuclein aggregates, SAR studies have revealed key structural features that influence binding affinity. nih.gov These studies involve modifying the position of substituents and altering the length of the π-conjugated system. nih.gov For example, a series of compounds was synthesized and evaluated, leading to a promising candidate that bound to α-synuclein fibrils with a high affinity (Ki of 17.4 ± 5.6 nM). nih.gov The design of these molecules was inspired by other probes where an N-benzyl group on the indoline (B122111) nitrogen was found to be important for high binding affinity and selectivity. nih.gov

Computational methods, such as Density Functional Theory (DFT), are also employed to analyze the electronic and geometric properties of these derivatives. researchgate.net Such calculations provide insights into the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps, which help to understand the reactivity and site selectivity of the molecular framework. researchgate.net Hirshfeld surface analysis can further elucidate the intermolecular interactions, such as C-H···O and π-π stacking, that stabilize the crystal structure. researchgate.net The presence of an electron-withdrawing fluorine substituent at various positions on an indole ring has also been shown to be beneficial for certain biological activities. researchgate.net

Table 2: Structure-Activity Relationship of a Cyano-Substituted Indole Derivative This table highlights a key finding from a study on ligands for α-synuclein aggregates. nih.gov

| Compound/Derivative | Target | Binding Affinity (Ki) | Key Structural Feature |

| Candidate 51 | α-synuclein Fibrils | 17.4 ± 5.6 nM | Cyano-substituted indole with optimized π-conjugation |

Applications of Derivatives in Organic Synthesis

Derivatives containing the cyano and methoxynaphthalene framework are valuable intermediates in organic synthesis, serving as precursors and building blocks for a range of complex molecules.

The construction of polycyclic aromatic hydrocarbons (PAHs) and other fused-ring systems often utilizes naphthalene derivatives as starting points. nih.govnih.gov For example, 2-methoxynaphthalene can undergo photoaddition with acrylonitrile to produce adducts that, after base treatment, yield 2-cyano-1,2-dihydrocyclobuta[a]naphthalene. jst.go.jp This naphthocyclobutene compound is a versatile precursor that can participate in [4+2] cycloaddition reactions with various olefins. jst.go.jp This methodology has been successfully applied to construct the basic A, B-ring-aromatized steroid skeleton of 12,13,14,15,16,17-hexahydro-11H-cyclopenta[a]phenanthrene derivatives. jst.go.jp

Another powerful strategy is the direct dearomatization of fused arenes to build polycyclic scaffolds. nih.gov Visible-light-mediated organophotoredox catalysis can achieve the selective dearomatization and functionalization of compounds like 2-methoxynaphthalene, providing an efficient route to complex polycyclic structures. nih.gov Furthermore, oxidative coupling reactions are a key method for creating large PAHs. nih.gov The reactivity of 2-methoxynaphthalene derivatives in cross-coupling reactions has been demonstrated, leading to C10/C1-linked biaryl molecules with high regioselectivity. nih.gov

Beyond polycyclic systems, these derivatives are instrumental as building blocks for diverse and complex molecular architectures. The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide is one such example. evitachem.com This molecule can be further functionalized; the cyano group can undergo nucleophilic substitution or be reduced to an amine, while the amide bond can be hydrolyzed, allowing for its integration into larger, more complex structures. evitachem.com

The Stobbe condensation is another reaction that utilizes methoxynaphthalene derivatives to create novel series of compounds. researchgate.net This method, combined with techniques like silyl (B83357) deprotection chemistry, has proven effective for constructing nano-sized structures with unique molecular architectures. researchgate.net The ability to use these relatively simple naphthalene-based units to assemble intricate molecules, such as those with a steroid-like core or custom-designed nanosized frameworks, underscores their importance and versatility in advanced organic synthesis. researchgate.netjst.go.jp

Advanced Applications and Potential Research Directions

Materials Science Applications (Theoretical)

The inherent donor-acceptor architecture of 2-Cyano-3-methoxynaphthalene makes it a promising candidate for the development of novel organic functional materials. The interaction between the electron-rich methoxynaphthalene system and the electron-deficient nitrile moiety can lead to interesting photophysical and electronic properties.

Photoactive materials function by absorbing light and subsequently undergoing a physical or chemical change. Molecules possessing both electron-donor and electron-acceptor groups often exhibit intramolecular charge-transfer (ICT) upon photoexcitation, a key process for photoactivity. In this compound, the methoxynaphthalene unit can act as the electron donor and the cyano group as the acceptor. This "push-pull" system is a foundational design principle for many photoactive organic molecules. beilstein-journals.orgniscpr.res.inresearchgate.net The absorption of light could promote an electron from the highest occupied molecular orbital (HOMO), primarily located on the methoxynaphthalene moiety, to the lowest unoccupied molecular orbital (LUMO), which would be significantly influenced by the cyano group. nih.gov This charge transfer state could be harnessed for applications such as organic photoswitches or light-energy conversion systems.

Table 1: Theoretical Electronic Contributions of Functional Groups in this compound

| Molecular Fragment | Role | Electronic Effect | Potential Contribution to Photoactivity |

|---|---|---|---|

| Methoxynaphthalene | Electron Donor | Donates electron density to the aromatic system (π-donor) | Contributes to the HOMO level; acts as the origin of charge transfer |

Organic electronics relies on semiconducting organic molecules for applications in devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). rsc.orgsigmaaldrich.com The performance of these devices is critically dependent on the electronic properties of the constituent molecules, specifically their ability to transport charge (holes or electrons). The incorporation of strong electron-withdrawing groups, such as cyano substituents, is a well-established strategy for creating n-type (electron-transporting) organic semiconductors by lowering the LUMO energy level. nih.govresearchgate.net

Theoretically, this compound could be utilized as a fundamental building block in organic electronics. Its structure could allow it to function either as a weak electron donor (via the methoxynaphthalene core) or as part of a larger acceptor unit (leveraging the cyano group). beilstein-journals.orgnih.gov By polymerizing or functionalizing this molecule, it may be possible to tune the HOMO/LUMO energy levels to create materials with desirable semiconducting properties for use in electronic devices. researchgate.net

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of chemical systems bound by non-covalent interactions. frontiersin.org The structure of this compound possesses several features that could be exploited in the design of supramolecular assemblies and host-guest systems. nih.govthno.org

The planar and aromatic naphthalene (B1677914) core is capable of engaging in π-π stacking interactions, a significant driving force for the self-assembly of aromatic molecules. nih.gov Furthermore, the cyano and methoxy (B1213986) groups offer sites for more specific intermolecular interactions. The nitrogen atom of the cyano group has a lone pair of electrons and could act as a hydrogen bond acceptor. These non-covalent forces could direct the assembly of this compound into well-defined, higher-order structures. In the context of host-guest chemistry, the naphthalene cavity could potentially encapsulate small guest molecules, while the functional groups provide specific recognition sites. acs.org

Table 2: Potential Non-Covalent Interactions for this compound

| Interaction Type | Responsible Molecular Feature(s) | Potential Role in Supramolecular Assembly |

|---|---|---|

| π-π Stacking | Naphthalene aromatic system | Direction of one-dimensional or two-dimensional packing |

| Hydrogen Bonding | Cyano group (acceptor), potential interaction with donor molecules | Formation of specific, directional linkages |

Chemical Sensor Development (Theoretical)

The development of chemical sensors, particularly fluorescent probes, often relies on molecules whose photophysical properties change upon interaction with a specific analyte. mdpi.com The fluorescence of a molecule can be quenched or enhanced when it binds to an ion or another molecule, providing a detectable signal.

The cyano group in this compound provides a potential binding site for metal ions. The nitrogen lone pair can coordinate with cations, and this interaction can significantly perturb the electronic structure of the entire molecule. Such a binding event could alter the efficiency of the intramolecular charge transfer process, leading to a change in the fluorescence emission of the naphthalene core. rsc.org For instance, coordination of a metal ion could enhance or quench the fluorescence, or cause a shift in the emission wavelength. This principle forms the basis for many fluorescent ion sensors. rsc.org While not demonstrated for this specific isomer, related cyano-naphthalene derivatives have been investigated as fluorescent chemosensors. researchgate.netrsc.org Therefore, it is theoretically plausible that this compound could be developed into a selective and sensitive fluorescent sensor for specific metal ions.

Catalysis and Ligand Design (Theoretical)

In coordination chemistry and catalysis, ligands play a crucial role in controlling the reactivity and selectivity of a metal center. scholaris.ca The design of new ligands with specific steric and electronic properties is a continuous goal. The structure of this compound contains a nitrile (cyano) functional group, which is a known coordinating moiety for various transition metals.

Theoretically, the this compound framework could serve as a scaffold for new mono- or bidentate ligands. researchgate.net The nitrile group can bind to a metal center, and the rigid naphthalene backbone could be further functionalized at other positions to introduce additional donor atoms, creating a chelating ligand. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be tuned by modifying substituents on the naphthalene ring. This approach allows for the rational design of ligands for specific catalytic transformations.

Ligands in Transition Metal Catalysis

While direct applications of this compound as a ligand in transition metal catalysis are not extensively documented in current literature, the broader class of functionalized naphthalene derivatives has shown significant promise in this area. The presence of both a cyano and a methoxy group on the naphthalene scaffold of this compound offers potential coordination sites for transition metals, suggesting its viability as a ligand.

Naphthalene derivatives featuring various functional groups are known to form stable complexes with transition metals, influencing the catalytic activity and selectivity of these complexes in a range of organic transformations. For instance, coordination polymers synthesized from functionalized naphthalene dicarboxylate linkers and transition metals like cobalt, manganese, nickel, and zinc have demonstrated catalytic activity in reactions such as Henry and Knoevenagel condensations acs.org. These findings underscore the potential for naphthalene-based ligands to act as effective components in heterogeneous catalysis.

Furthermore, the electronic properties of the substituents on the naphthalene ring can be tuned to modulate the catalytic performance of the resulting metal complex. The electron-withdrawing nature of the cyano group and the electron-donating character of the methoxy group in this compound could impart unique electronic properties to a metal center, potentially leading to novel catalytic activities. Research into the coordination chemistry of this compound with various transition metals could therefore be a fruitful area of investigation, potentially leading to the development of new catalysts for challenging organic transformations. The exploration of its use in areas such as cross-coupling reactions, C-H functionalization, and asymmetric catalysis warrants further study researchgate.net.

Green Chemistry Approaches in Naphthalene Synthesis and Reactions

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances solubilityofthings.comacs.orgpaperpublications.orgrroij.com. Applying these principles to the synthesis and reactions of naphthalene derivatives, including this compound, is crucial for developing more sustainable chemical manufacturing processes.

Key Green Chemistry Principles Applicable to Naphthalene Synthesis:

| Principle | Application in Naphthalene Synthesis |

| Prevention of Waste | Designing synthetic routes with high atom economy to minimize byproduct formation acs.orgpaperpublications.org. |

| Use of Safer Solvents | Replacing traditional volatile organic compounds with greener alternatives such as water, ionic liquids, or supercritical fluids solubilityofthings.com. |

| Design for Energy Efficiency | Employing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption ijfmr.com. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the naphthalene core solubilityofthings.comacs.org. |

| Catalysis | Utilizing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste acs.orgpaperpublications.org. |

Greener Synthetic Strategies for this compound:

While a specific, fully "green" synthesis of this compound has not been detailed, several strategies can be envisioned based on existing methods for related compounds and the core tenets of green chemistry.

Environmentally Benign Cyanation: Traditional cyanation methods often involve toxic reagents like metal cyanides. Greener alternatives for the introduction of the cyano group onto the naphthalene ring are being explored. These include palladium-catalyzed cyanation reactions using less toxic cyanide sources like potassium hexacyanoferrate(II) under mild, aqueous conditions organic-chemistry.orgacs.org. The use of isocyanides as cyanating agents also presents a more stable and easily handled alternative [].

Sustainable Methylation: The methoxy group is typically introduced via methylation of a hydroxyl precursor. Traditional methylating agents like dimethyl sulfate (B86663) are highly toxic. Greener approaches could involve the use of dimethyl carbonate, which is a less hazardous reagent, or employing catalytic methods that avoid the use of stoichiometric alkylating agents. The Williamson ether synthesis, a common method for this transformation, can be made greener by using a phase-transfer catalyst to improve efficiency and reduce the need for harsh solvents youtube.com.

Alternative Solvents and Energy Sources: The use of greener solvents is a cornerstone of sustainable synthesis. Water, ionic liquids, and deep eutectic solvents are being investigated as replacements for volatile organic compounds in many organic reactions, including those for the synthesis of naphthalene derivatives. For instance, ionic liquids have been shown to be effective media for the Friedel-Crafts alkylation of naphthalene. Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of various heterocyclic and aromatic compounds, including naphthalene derivatives, often with reduced solvent usage [].

By integrating these green chemistry principles and methodologies, the synthesis of this compound and other functionalized naphthalenes can be made more environmentally friendly and sustainable. Future research should focus on developing and optimizing these greener synthetic routes.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Gaps

Research on 2-Cyano-3-methoxynaphthalene has primarily positioned it as a chemical intermediate, though detailed studies focusing exclusively on this compound are limited. The existing literature provides some insights into its synthesis as part of larger molecular constructions. For instance, a related compound, 2-cyano-3-(cyanobenzyl)-1-methoxynaphthalene, has been synthesized as a rearranged product in a 40% yield during the reaction of 2-chloro-1-methoxynaphthalene (B1626322) with 3-cyanophthalides under specific basic conditions. arkat-usa.org This synthesis proceeds through a proposed 1-methoxy-2,3-dehydronaphthalene intermediate, highlighting a potential reactive pathway for forming 2,3-disubstituted naphthalenes. arkat-usa.org The compound is commercially available from various suppliers under the CAS number 92616-44-9, where it is classified as an organic building block for research purposes. bldpharm.comcymitquimica.com

However, a significant gap exists in the scientific literature regarding the fundamental properties and applications of this compound. There is a notable lack of dedicated research on:

Direct Synthesis: Optimized and high-yield methods for the direct synthesis of this compound are not well-documented.

Physicochemical Properties: Comprehensive data on its physical properties, such as melting point, boiling point, and solubility, are not readily available in peer-reviewed literature.

Spectroscopic Characterization: A complete and published spectroscopic profile (including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is not extensively reported, which is crucial for its unambiguous identification and characterization.

Defined Applications: While sold as a building block, its specific uses in the synthesis of functional materials or biologically active molecules have not been thoroughly explored or reported.

Emerging Trends in Naphthalene (B1677914) Chemistry Relevant to this compound

The broader field of naphthalene chemistry is experiencing dynamic growth, with several trends directly relevant to the potential of this compound. The global market for naphthalene derivatives is expanding, driven by their increasing use in high-value sectors such as agrochemicals, pharmaceuticals, and advanced materials. thebusinessresearchcompany.com This growth fuels the need for novel and functionalized naphthalene building blocks.

A key trend is the development of advanced materials from naphthalene precursors. marketreportanalytics.com For example, poly(2-methoxynaphthalene) has been investigated as a fused-ring organic semiconductor with interesting optical and electrical properties, demonstrating the potential of methoxynaphthalene derivatives in organic electronics. researchgate.net The unique electronic properties imparted by the cyano group, a strong electron-withdrawing group, combined with the methoxy (B1213986) group, could make this compound a valuable precursor for novel organic semiconductors, dyes, or photofunctional materials. lookchem.com Research into the photoalkylation and cycloaddition reactions of substituted naphthalenes for constructing complex polycyclic systems is also an active area. jst.go.jpnii.ac.jp

Furthermore, there is a strong push towards "green chemistry" and the development of more efficient, sustainable, and catalytic manufacturing processes for chemical intermediates. marketreportanalytics.commarketresearchintellect.com Innovations in metal-catalyzed cross-coupling and multi-component reactions are enabling the synthesis of complex functionalized aromatic compounds with greater efficiency and atom economy, a trend that could be applied to the synthesis and derivatization of this compound. rsc.org

Proposed Future Research Avenues for this compound

Given the existing gaps in knowledge and the promising trends in naphthalene chemistry, several avenues for future research on this compound can be proposed:

Development of Optimized Synthesis and Full Characterization:

Synthetic Routes: A primary focus should be the development and optimization of a direct, scalable, and high-yield synthesis for this compound.

Physicochemical and Spectroscopic Analysis: A comprehensive characterization of the compound is essential. This would involve determining its melting point, solubility in various solvents, and acquiring detailed spectroscopic data (NMR, IR, UV-Vis, MS, and X-ray crystallography) to establish a definitive reference profile.

Exploration of Chemical Reactivity:

Functional Group Transformation: Systematic studies on the reactivity of its functional groups are warranted. This includes the hydrolysis or reduction of the nitrile group to an amide, carboxylic acid, or amine, and the O-demethylation of the methoxy group to yield 2-cyano-3-hydroxynaphthalene. These transformations would generate a library of related derivatives for further investigation.

Cross-Coupling Reactions: Investigating its utility in modern catalytic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could establish it as a versatile building block for constructing more complex molecular architectures.

Investigation into Materials Science Applications:

Organic Electronics: Following the trend of functional naphthalene polymers, this compound could be used as a monomer for the synthesis of novel polymers or oligomers. researchgate.net The electronic and photophysical properties of these materials should be investigated to assess their potential in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the electronic structure, HOMO/LUMO energy levels, and optical properties of the compound and its potential polymers, guiding experimental efforts. rsc.org

Screening for Biological Activity:

Medicinal Chemistry: The naphthalene scaffold is a common feature in many pharmaceuticals. thebusinessresearchcompany.com this compound and its derivatives could be screened for various biological activities. For instance, compounds featuring a 2-cyano-3-acrylamide scaffold have shown promise as inhibitors of intracellular pathogens, suggesting that the cyanonaphthalene core is of interest for anti-infective research. nih.gov

Q & A

Q. How should longitudinal studies design dose-response experiments for chronic exposure scenarios?

- Methodological Answer : Use adaptive dose-ranging designs (e.g., continual reassessment method) to minimize animal use. Incorporate biomarkers of exposure (e.g., urinary metabolites) and effect (e.g., oxidative stress markers). Apply benchmark dose (BMD) modeling to derive toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.